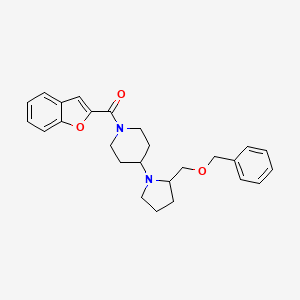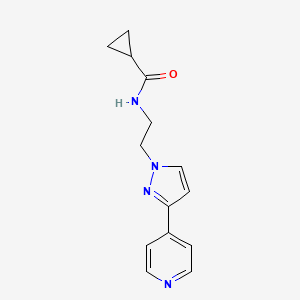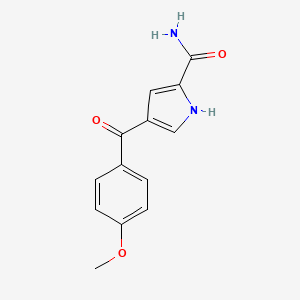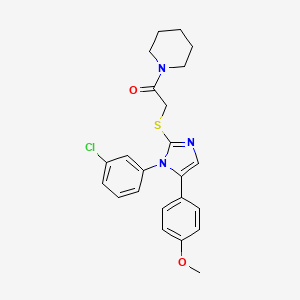![molecular formula C24H23N3O3S2 B2625838 4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 441289-93-6](/img/structure/B2625838.png)
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential use in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been shown to bind specifically to the serotonin transporter (SERT) in the brain, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Agents
Compounds including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives have been synthesized and evaluated for their potential as antifungal agents. These compounds, characterized by their thiazole core and benzamide linkage, have shown promise in preliminary screenings for antifungal activity. This suggests that similar compounds, possibly including the one of interest, could be explored for their utility in developing new antifungal agents or in studying fungal pathogenesis mechanisms (Narayana et al., 2004).
Anticancer Research
Another area of application for thiazole benzamide derivatives is in anticancer research. Studies have shown that these compounds, especially when synthesized with specific structural features, display moderate to excellent anticancer activity against various cancer cell lines. The research indicates the potential for structurally similar compounds to be used in investigating cancer cell biology or as leads for the development of new anticancer drugs (Ravinaik et al., 2021).
Antimicrobial Agents
Thiazole derivatives have also been synthesized and tested for their antimicrobial properties, with some compounds exhibiting significant activity against a range of bacterial and fungal strains. This highlights the potential of thiazole benzamide compounds in the development of new antimicrobial agents or in the study of microbial resistance mechanisms (Bikobo et al., 2017).
Green Chemistry Synthesis
The synthesis of related compounds has been explored using "green" chemistry approaches, such as reactions in water without the need for harmful solvents. This aspect could be particularly interesting for researchers focused on sustainable chemistry practices or looking to minimize the environmental impact of their research (Horishny et al., 2020).
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h3-10,12-13H,1-2,11,14-16H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOMAXNQJUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)



![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)





![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)